

Application Notes and Protocols: BC1618 Treatment of HEK293T Cells Expressing Fbxo48

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Compound of Interest		
Compound Name:	BC1618	
Cat. No.:	B15621590	Get Quote

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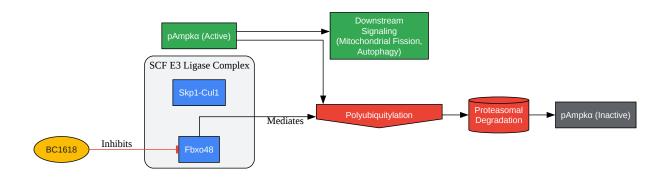
Introduction

These application notes provide a comprehensive guide for studying the effects of **BC1618**, a potent and orally active inhibitor of F-box protein 48 (Fbxo48), in HEK293T cells engineered to express Fbxo48. Fbxo48 is an E3 ubiquitin ligase subunit that targets the activated, phosphorylated form of AMP-activated protein kinase α (pAmpk α) for proteasomal degradation. [1][2][3][4] By inhibiting Fbxo48, **BC1618** prevents the degradation of pAmpk α , leading to the stimulation of AMPK-dependent signaling pathways.[1][3][5] This mechanism of action makes **BC1618** a valuable tool for research into metabolic regulation and a potential therapeutic agent for conditions associated with insulin resistance.[1][2][6] The protocols outlined below detail the experimental procedures for overexpressing Fbxo48 in HEK293T cells, treating these cells with **BC1618**, and analyzing the subsequent effects on pAmpk α levels and protein interactions.

Signaling Pathway

The small molecule **BC1618** directly inhibits Fbxo48, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] This inhibition prevents the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMPKα (pAmpkα).[1][2][3] As a result, pAmpkα levels are stabilized, leading to enhanced AMPK signaling. This, in turn, promotes downstream effects such as mitochondrial fission and autophagy.[1][4][5]





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Caption: **BC1618** inhibits Fbxo48, preventing pAmpkα degradation and enhancing downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from experiments investigating the effects of **BC1618**.

Table 1: Dose-Dependent Effect of **BC1618** on pAmpkα and pACC Levels in BEAS-2B Cells

BC1618 Concentration (µM)	Incubation Time (h)	Effect on pAmpkα Levels	Effect on pACC Levels
0 - 2	16	Dose-dependent increase	Dose-dependent increase
Data derived from studies in BEAS-2B cells, which are expected to be comparable in HEK293T cells.[1]			



Table 2: Comparative Potency of **BC1618** and Metformin

Compound	Relative Potency in Stimulating pAmpkα
BC1618	~1,000-fold more potent than Metformin
Metformin	Baseline
This comparison highlights the significantly enhanced activity of BC1618 in preserving pAmpkα levels.[1][5]	

Table 3: Effect of **BC1618** on Fbxo48-pAmpkα Interaction

BC1618 Concentration (µM)	Observation
1	Effective disruption of the Fbxo48 and pAmpk α interaction
This demonstrates the direct action of BC1618 on the target protein complex.[1][5]	

Experimental Protocols

Protocol 1: Overexpression of Fbxo48 in HEK293T Cells and BC1618 Treatment

This protocol describes the transient transfection of HEK293T cells to overexpress Fbxo48, followed by treatment with **BC1618** to assess its impact on pAmpkα levels.

Materials:

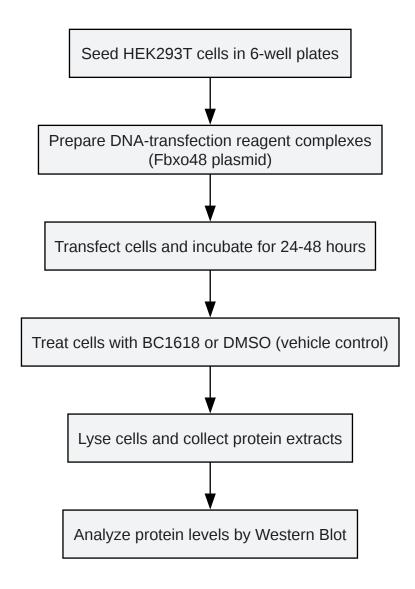
- HEK293T cells
- Complete medium (DMEM with 10% FBS and 1% Penicillin/Streptomycin)
- Opti-MEM
- Transfection reagent (e.g., Lipofectamine 3000)



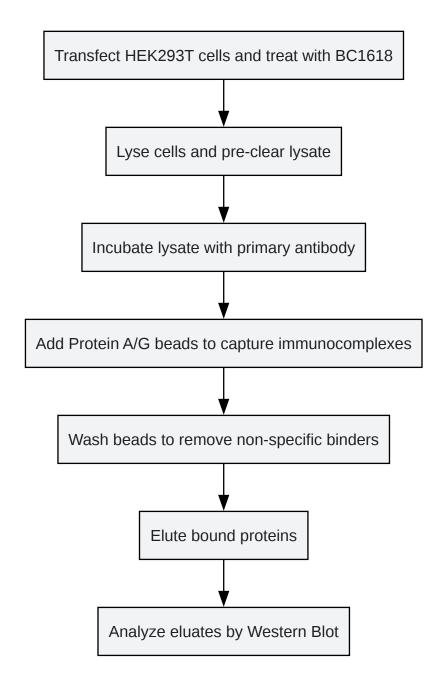
- Plasmid DNA encoding Fbxo48 (e.g., Fbxo48-V5)
- BC1618 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- 6-well plates
- · Lysis buffer
- · Protease and phosphatase inhibitor cocktails

Workflow Diagram:









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